(±)-Ephedrine (hydrochloride)

Description

Historical Trajectory of Discovery and Early Chemical Characterization

The journey of ephedrine (B3423809) began with its traditional use in Chinese medicine for millennia in the form of Ma Huang (麻黄), a preparation from Ephedra sinica, to treat conditions like asthma and bronchitis. wikipedia.orgnumberanalytics.comnih.govherbalreality.com The isolation of the active principle, ephedrine, was first accomplished in 1885 by Japanese chemist Nagai Nagayoshi. wikipedia.orgnih.govwikipedia.org This was followed by the first chemical synthesis of ephedrine, also by Nagai, based on his research into traditional Japanese and Chinese herbal medicines. wikipedia.orgopenedition.org

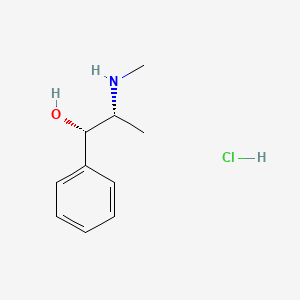

Early chemical characterization efforts focused on elucidating its molecular structure. It was determined to be 2-methylamino-1-phenyl-1-propanol, with the molecular formula C10H15NO. medicoverhospitals.inslideshare.netdcu.ie The presence of a secondary amino group and a hydroxyl group was confirmed through various chemical reactions. youtube.comyoutube.com The complete stereochemistry of ephedrine and its diastereomer, pseudoephedrine, was later established, revealing the existence of four stereoisomers. acs.orglibretexts.org The industrial production of ephedrine began in the 1920s. wikipedia.org

Significance in Chemical and Biological Research Domains

The significance of (±)-ephedrine and its individual stereoisomers extends across various scientific disciplines.

In chemical research , ephedrine and its derivatives, particularly pseudoephedrine, have found extensive use as chiral auxiliaries in asymmetric synthesis. wikipedia.orgcaltech.eduacs.orgingentaconnect.comresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of the desired product. researchgate.net Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. The enolates of these amides undergo highly diastereoselective alkylations, which can then be converted into a variety of enantiomerically enriched compounds like carboxylic acids, alcohols, and aldehydes. caltech.eduacs.org While pseudoephedrine has proven to be a more effective chiral auxiliary, the study of ephedrine in this context has provided valuable insights into stereoselective reactions. caltech.eduingentaconnect.com

In biological research , ephedrine is studied for its sympathomimetic properties, acting as an agonist for both α- and β-adrenergic receptors. nih.govresearchgate.net Its mechanism of action involves both direct stimulation of these receptors and indirect action by promoting the release of norepinephrine (B1679862) from nerve endings. nih.gov This has led to investigations into its effects on the cardiovascular and respiratory systems. researchgate.net Research has also explored its potential anti-inflammatory and antiviral activities. mdpi.comxiahepublishing.com Furthermore, the different stereoisomers of ephedrine exhibit varying pharmacological effects, making them valuable tools for studying receptor-ligand interactions and the influence of stereochemistry on biological activity. medicoverhospitals.innih.gov

Structural Isomerism and Stereochemical Considerations of Ephedrine and Pseudoephedrine Series

(±)-Ephedrine has the chemical formula C10H15NO and possesses two chiral centers, which results in the existence of four stereoisomers. wikipedia.orgnumberanalytics.commedicoverhospitals.in These isomers are divided into two pairs of enantiomers: the ephedrine series and the pseudoephedrine series. wikipedia.org

Ephedrine Series: This pair consists of (1R,2S)-(-)-ephedrine and (1S,2R)-(+)-ephedrine. pace.edu

Pseudoephedrine Series: This pair consists of (1R,2R)-(-)-pseudoephedrine and (1S,2S)-(+)-pseudoephedrine. pace.edu

The relationship between an isomer from the ephedrine series and an isomer from the pseudoephedrine series is that of diastereomers. pace.edu Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.orgpace.edu

The stereochemical configuration significantly influences the biological activity of these isomers. For instance, studies have shown that the different isomers exhibit varying potencies as bronchodilators and central nervous system stimulants. medicoverhospitals.in The spatial arrangement of the hydroxyl and methylamino groups is crucial for their interaction with adrenergic receptors. wikipedia.org

| Isomer Name | Stereochemical Configuration | Relationship |

| (-)-Ephedrine | (1R,2S) | Enantiomer of (+)-Ephedrine |

| (+)-Ephedrine | (1S,2R) | Enantiomer of (-)-Ephedrine |

| (-)-Pseudoephedrine | (1R,2R) | Enantiomer of (+)-Pseudoephedrine |

| (+)-Pseudoephedrine | (1S,2S) | Enantiomer of (-)-Pseudoephedrine |

| (-)-Ephedrine & (-)-Pseudoephedrine | (1R,2S) & (1R,2R) | Diastereomers |

| (+)-Ephedrine & (+)-Pseudoephedrine | (1S,2R) & (1S,2S) | Diastereomers |

The distinct properties of these stereoisomers underscore the importance of stereochemistry in drug design and pharmacological studies. The racemic mixture, (±)-ephedrine (hydrochloride), contains equal amounts of the (1R,2S) and (1S,2R) enantiomers. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXUFOVQVENIU-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00889337, DTXSID40947041 | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-71-4, 24221-86-1 | |

| Record name | DL-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24221-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephedrine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ephedrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024221861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, hydrochloride (1:1), (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-2-Ephedrinium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Ephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-(±)-α-[1-(methylamino)ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylamino-1-phenylpropan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RACEPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43SK4LAO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of ± Ephedrine Hydrochloride

Classical Total Synthesis Routes to Racemic (±)-Ephedrine

The synthesis of racemic (±)-ephedrine has been approached through various classical methods, primarily focusing on the construction of the 1-phenyl-2-methylaminopropan-1-ol backbone.

Reductive Amination Strategies from Ketones

Reductive amination is a prominent method for synthesizing amines, including (±)-ephedrine. This process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the desired amine. In the context of ephedrine (B3423809) synthesis, this typically involves the reductive amination of a ketone precursor.

One common starting material is phenylacetylcarbinol (PAC), which can be produced via the fermentation of benzaldehyde (B42025) by Saccharomyces cerevisiae. The subsequent reductive amination of PAC is a key step in many commercial syntheses of ephedrine dcu.ie. The reaction can be carried out using various reducing agents and catalysts. For instance, catalytic hydrogenation over platinum or palladium catalysts is a common method. It has been noted that the catalytic reduction of α-methylaminopropiophenone hydrochloride over platinum can yield almost exclusively (±)-ephedrine in high yields, suggesting a kinetically controlled process where the ephedrine isomer is formed faster than the pseudoephedrine isomer.

Recent advancements have explored conducting reductive amination in supercritical fluids or liquefied gases, such as supercritical carbon dioxide. This approach offers advantages in terms of simplified product purification and processing, avoiding the use of traditional organic solvents.

| Starting Material | Amine Source | Reducing Agent/Catalyst | Key Features |

| Phenylacetylcarbinol (PAC) | Methylamine (B109427) | H₂/Platinum or Palladium catalyst | Kinetically controlled to favor ephedrine formation. |

| α-Methylaminopropiophenone | - | Sodium amalgam | Yields a mixture of (±)-ephedrine and (±)-pseudoephedrine. |

| Ketone precursors | Methylamine | Hydride reducing agents | Can be performed in supercritical fluids for greener synthesis. |

Approaches from Substituted Propiophenone (B1677668) Derivatives

Another classical route to (±)-ephedrine begins with propiophenone or its derivatives. A common strategy involves the α-bromination of propiophenone to form α-bromopropiophenone. This intermediate is then reacted with methylamine to yield α-methylaminoethyl phenyl ketone, also known as ephedrone. The final step is the reduction of the ketone group in ephedrone to a hydroxyl group to form (±)-ephedrine.

The reduction of ephedrone can be achieved using various reducing agents. For example, reduction with molecular hydrogen in the presence of a Raney nickel catalyst can produce a mixture of (±)-ephedrine and (±)-pseudoephedrine harvard.edu. The ratio of the diastereomers can be influenced by the reaction conditions.

An alternative approach starting from propiophenone involves its chlorination with phosphorus trichloride (B1173362) to form propionyl chloride, which then reacts with benzene (B151609) in a Friedel-Crafts acylation to produce propiophenone in high yield. This propiophenone can then be carried forward through the bromination and amination sequence described above.

| Starting Material | Key Intermediates | Reagents | Outcome |

| Propiophenone | α-Bromopropiophenone, Ephedrone | 1. Bromine 2. Methylamine 3. H₂/Raney Ni | Mixture of (±)-ephedrine and (±)-pseudoephedrine. |

| Propionic Acid | Propionyl chloride, Propiophenone | 1. PCl₃, Benzene 2. AlCl₃ | High-yield synthesis of propiophenone for subsequent steps. |

| Benzene and α-bromopropionyl bromide | α-Bromopropiophenone | Friedel-Crafts condensation | Forms the key intermediate for amination and reduction. |

Enantioselective Synthesis of Ephedrine Stereoisomers

The biological activity of ephedrine is highly dependent on its stereochemistry. Therefore, the development of enantioselective synthetic methods to produce specific stereoisomers is of significant importance.

Chiral Catalyst-Mediated Pathways for Asymmetric Induction

The use of chiral catalysts to induce asymmetry in the synthesis of ephedrine and its analogues has been an area of active research. These methods aim to control the stereochemical outcome of key bond-forming reactions.

One approach involves the use of ephedrine itself, or its derivatives, as a chiral ligand or catalyst in asymmetric reactions. For example, polymer-bound ephedrine has been shown to be an efficient chiral catalyst for the enantioselective addition of dialkylzincs to aldehydes. Similarly, ephedrine-based ligands immobilized on magnetic nanoparticles have been developed and tested in asymmetric reactions like the Henry reaction and the addition of diethylzinc (B1219324) to aromatic aldehydes acs.orgnih.gov.

The synthesis of chiral compounds derived from l-ephedrine has also been explored. For instance, the chirality of l-ephedrine can be used to synthesize other chiral molecules, such as amino acids, by serving as a chiral template or reagent jst.go.jp.

Biocatalytic and Microbial Synthesis Technologies

Biocatalysis offers a powerful and environmentally friendly approach to the enantioselective synthesis of ephedrine stereoisomers. This often involves the use of whole microbial cells or isolated enzymes to perform stereospecific transformations.

A well-established biocatalytic step in ephedrine synthesis is the production of (R)-phenylacetylcarbinol ((R)-PAC) from benzaldehyde and pyruvate (B1213749), catalyzed by the enzyme pyruvate decarboxylase found in yeast such as Saccharomyces cerevisiae. This chiral precursor is then converted to l-ephedrine.

More recently, two-step biocatalytic cascades have been designed for the synthesis of norephedrine (B3415761) analogues. These cascades can involve a benzoin-type condensation catalyzed by an (S)-selective enzyme, followed by a reductive amination mediated by an amine transaminase with either (S)- or (R)-selectivity nih.gov. This allows for the synthesis of specific stereoisomers with good diastereo- and enantiomeric excesses.

Furthermore, researchers have identified and characterized an N-methyltransferase (NMT) from the plant Ephedra sinica. This enzyme is capable of catalyzing the N-methylation of norephedrine and norpseudoephedrine (B1213554) to form ephedrine and pseudoephedrine, respectively. The co-expression of this NMT with an ω-transaminase in Escherichia coli has enabled the microbial production of ephedrine and pseudoephedrine from exogenous (R)-PAC and (S)-PAC.

| Biocatalytic Method | Enzyme/Microorganism | Key Transformation | Product Stereochemistry |

| Fermentation | Saccharomyces cerevisiae | Benzaldehyde to (R)-Phenylacetylcarbinol | (R)-PAC |

| Two-step Cascade | (S)-selective acetoin:dichlorophenolindophenol oxidoreductase and Amine Transaminase | Benzoin-type condensation and Reductive amination | (1S,2S)-norpseudoephedrine or (1S,2R)-norephedrine analogues |

| N-Methylation | N-methyltransferase (from Ephedra sinica) | N-methylation of norephedrine/norpseudoephedrine | Ephedrine/Pseudoephedrine |

Resolution of Racemic (±)-Ephedrine (hydrochloride)

The separation of a racemic mixture of (±)-ephedrine into its individual enantiomers is a crucial process, as different stereoisomers exhibit distinct pharmacological activities. The most common method for resolving racemic ephedrine is through the formation of diastereomeric salts with a chiral resolving agent.

Chiral organic acids are frequently employed for this purpose. The racemic ephedrine base is reacted with a single enantiomer of a chiral acid, such as mandelic acid or tartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired ephedrine enantiomer can be liberated by treatment with a base.

For instance, racemic (±)-ephedrine can be resolved using mandelic acid. The reaction of the racemic base with one enantiomer of mandelic acid will produce two diastereomeric salts: (+)-ephedrine-(+)-mandelate and (-)-ephedrine-(+)-mandelate. Due to their different solubilities, one of these salts will preferentially crystallize from the solution. After separation, the pure enantiomer of ephedrine can be recovered.

The choice of resolving agent and solvent system is critical for achieving efficient separation and high optical purity of the final product.

| Resolving Agent | Principle of Separation | Key Steps |

| Chiral Organic Acids (e.g., Mandelic Acid, Tartaric Acid) | Formation of diastereomeric salts with different solubilities. | 1. Reaction of racemic ephedrine with a single enantiomer of the chiral acid. 2. Fractional crystallization to separate the diastereomeric salts. 3. Liberation of the pure ephedrine enantiomer with a base. |

Diastereomeric Salt Formation and Fractional Crystallization with Chiral Acids

A classical and industrially scalable method for resolving (±)-Ephedrine is through diastereomeric salt formation. This technique leverages the differential solubility of diastereomeric salts formed between the racemic base and a chiral acid. The choice of resolving agent and solvent system is critical for achieving high yields and enantiomeric purity.

Common chiral acids used for the resolution of (±)-Ephedrine include tartaric acid and mandelic acid. For instance, the resolution of racemic ephedrine hydrochloride has been successfully achieved using the sodium salts of dibenzoyltartaric acid (DBTA) and tartaric acid (TA). In one study, using a half-equivalent of (2R,3R)-DBTA·Na in water, the pure (1S,2R)-(+)-ephedrine was isolated in a 92.5% yield. nih.gov Another approach utilized a mixture of sodium salts of quasi-enantiomeric resolving agents, ((2R,3R)-DBTA·Na and (R,R)-TA·Na), which resulted in the enrichment of (1S,2R)-(+)-ephedrine in the diastereomeric salt with a 90% enantiomeric excess (ee). nih.gov

The efficiency of resolution is highly dependent on the crystallization conditions. A study on the diastereomeric salts formed by L/D-malic acid and L-Ephedrine in water identified seven different salt forms with varying stoichiometries (1:1 and 2:1), highlighting the complexity and tunability of this resolution method. researchgate.net Similarly, mandelic acid has been used as a resolving agent, with supercritical CO2 employed as a novel precipitating agent in a technique known as Solution Enhanced Dispersion by Supercritical Fluids (SEDS). nih.gov This method has been shown to produce material with identical properties to that from conventional crystallization. nih.gov

The table below summarizes findings from a study on the resolution of racemic ephedrine hydrochloride using different resolving agents and conditions. nih.gov

| Resolving Agent | Solvent | Yield of (1S,2R)-(+)-ephedrine | Enantiomeric Excess (ee) |

| (2R,3R)-DBTA·Na (half-equivalent) | Water | 92.5% | ~100% |

| (2R,3R)-DBTA and (R,R)-TA mixture | Acetone | 77.5% | 29% |

| (2R,3R)-DBTA·Na and (R,R)-TA·Na mixture | Water | 87.5% | 90% |

Chromatographic and Other Optical Resolution Principles

Chromatographic techniques offer powerful alternatives for the analytical and preparative separation of ephedrine enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method. Polysaccharide-based chiral columns, such as those with amylose (B160209) derivatives, have demonstrated broad enantio-recognition properties for ephedrine analogues in normal phase mode. nih.gov For instance, a Lux 3 µm AMP chiral column has been shown to provide baseline resolution for all four stereoisomers of ephedrine and pseudoephedrine. phenomenex.com

Supercritical fluid chromatography (SFC) has also emerged as a viable technique for chiral separations of ephedrines. dea.gov An optimal separation for methamphetamine, a related compound, was achieved using a Trefoil AMY1 column with a supercritical CO2 mobile phase containing ethanol (B145695) and cyclohexylamine. dea.gov

Gas chromatography (GC) often requires derivatization of the ephedrine enantiomers to enhance volatility and improve separation on a chiral column. pace.edu Derivatization with reagents like S-(-)-N-(trifluoroacetyl)prolyl chloride (TPC) forms diastereomers that can be separated on an achiral column. oup.com However, it is important to note that some derivatization agents, particularly fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA), can cause interconversion between ephedrine and pseudoephedrine, leading to inaccurate quantification. nih.gov

Other resolution principles include the use of molecularly imprinted polymers (MIPs) as chiral stationary phases in thin-layer chromatography (TLC). dss.go.th MIPs created with (+)-ephedrine have shown good separation for its racemate. dss.go.th

The following table highlights various chromatographic methods used for the separation of ephedrine enantiomers:

| Chromatographic Technique | Chiral Stationary Phase/Column | Key Findings |

| HPLC | Lux 3 µm AMP | Baseline resolution of ephedrine and pseudoephedrine enantiomers. phenomenex.com |

| HPLC | Chiral-CD column | Enantiomeric separation of ephedra alkaloids. e-nps.or.kr |

| HPLC | CHIRALPAK® AGP | Analysis of ephedrine enantiomers. sigmaaldrich.com |

| SFC | Trefoil AMY1 | Resolution of ephedrine/pseudoephedrine diastereomers. dea.gov |

| GC-MS (with derivatization) | β-cyclodextrin column | Chiral separation achieved after derivatization. pace.edu |

Derivatization Strategies for Research Applications

The chemical structure of ephedrine, with its hydroxyl and secondary amine groups, provides versatile handles for derivatization. These modifications are crucial for synthesizing novel analogues, developing ligands for biological targets, and creating chemical probes for research.

Synthesis of Novel Ephedrine Analogues and Precursors

The synthesis of ephedrine analogues is often pursued to explore structure-activity relationships and to develop compounds with modified pharmacological profiles. One approach involves the reductive amination of phenylacetylcarbinol (PAC) analogues. dcu.iedcu.ie Substituted PAC analogues can be produced through fermentation of aromatic aldehydes with Saccharomyces cerevisiae. dcu.ie Subsequent reductive amination of these carbinols can yield the corresponding ephedrine analogues. dcu.ie

Biocatalytic processes offer a greener route to ephedrine analogues. A two-step biocatalytic sequence involving a benzoin-type condensation followed by a transamination has been developed for the preparation of (1S)-nor(pseudo)ephedrine analogues, yielding products with good diastereo- and enantiomeric excesses. cnr.itresearchgate.net

Ephedrine itself serves as a valuable chiral auxiliary in asymmetric synthesis. acs.org Both enantiomers of pseudoephedrine, a diastereomer of ephedrine, are used to synthesize enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org The pseudoephedrine is first acylated to form a tertiary amide, which then undergoes highly diastereoselective alkylation. acs.org A practical alternative to pseudoephedrine as a chiral auxiliary is pseudoephenamine, which is not subject to the same regulatory restrictions. harvard.edunih.gov

Functional Group Modifications for Ligand Design and Probe Development

The functional groups of ephedrine can be modified to design ligands for specific receptors or to develop probes for studying biological systems. For instance, the amine group can be acylated or alkylated to introduce different functionalities. Acetylation of the free-base forms of ephedrine has been used to limit hydrogen bonding and improve peak resolution in chromatographic separations. pace.edu

Derivatization is also a key strategy for creating fluorescent probes. While direct derivatization of ephedrine for this purpose is less commonly reported in the provided context, the principles of modifying amine and hydroxyl groups are fundamental to such endeavors. For example, reagents that react with amines to form fluorescent adducts could be employed.

The use of ephedrine and its derivatives as chiral auxiliaries is a significant application of its functional group modification. The temporary incorporation of the ephedrine moiety into a molecule allows for stereocontrol during a synthetic sequence. wikipedia.org The hydroxyl group of pseudoephedrine directs the diastereoselective alkylation of its amide derivatives. wikipedia.org

Molecular Pharmacodynamics and Receptor Interactions of ± Ephedrine Hydrochloride

Mechanisms of Action at Adrenergic Receptors (in vitro studies)

A primary mechanism of (±)-Ephedrine's action is its ability to indirectly stimulate adrenergic receptors by prompting the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals. patsnap.comnih.govwikipedia.orgdroracle.ai This action is similar to other indirectly acting sympathomimetic agents like amphetamine and tyramine. ijbcp.com By displacing norepinephrine from storage vesicles within the neuron, (±)-Ephedrine increases the concentration of this neurotransmitter in the synaptic cleft, leading to the activation of postsynaptic α- and β-adrenergic receptors. patsnap.comnih.gov This indirect action is a significant contributor to its pressor and other sympathomimetic effects. patsnap.com

While historically considered primarily an indirect-acting agent, subsequent research has demonstrated that (±)-Ephedrine also possesses direct activity at adrenergic receptors. ijbcp.comijbcp.com However, the nature and significance of this direct interaction have been a point of discussion. ijbcp.comwikipedia.org

β-Adrenergic Receptors: In contrast to its effects on α-receptors, (±)-Ephedrine and its isomers have been shown to act as direct agonists on human β-adrenergic receptor subtypes. drugbank.com Specifically, the (1R,2S)-isomer of ephedrine (B3423809) is a potent partial agonist at β1- and β2-adrenergic receptors and a weak partial agonist at β3-adrenergic receptors. drugbank.com This direct agonism contributes to effects such as bronchodilation. mhmedical.com

The following table summarizes the direct effects of ephedrine isomers on human β-adrenergic receptor subtypes based on in vitro studies.

| Isomer | Receptor Subtype | Activity | Potency (EC50) | Maximal Response (relative to isoproterenol) |

| (1R,2S)-Ephedrine | β1-AR | Partial Agonist | 0.5 µM | 68% |

| β2-AR | Partial Agonist | 0.36 µM | 78% | |

| β3-AR | Weak Partial Agonist | 45 µM | 31% | |

| (1S,2R)-Ephedrine | β1-AR | Partial Agonist | 72 µM | 66% |

| β2-AR | Partial Agonist | 106 µM | 22% | |

| (1R,2R)-Pseudoephedrine | β1-AR | Partial Agonist | 1122 µM | 53% |

| β2-AR | Partial Agonist | 7 µM | 50% | |

| (1S,2S)-Pseudoephedrine | β1-AR | Partial Agonist | 309 µM | 53% |

| β2-AR | Partial Agonist | 10 µM | 47% |

Data compiled from in vitro studies on human β-adrenergic receptors expressed in Chinese hamster ovary cells. drugbank.com

Interaction with Biogenic Amine Transporter Systems

(±)-Ephedrine's interaction with biogenic amine transporters, particularly the norepinephrine transporter, is crucial to its indirect sympathomimetic effects.

(±)-Ephedrine also interacts with the dopamine (B1211576) transporter (DAT), acting as a substrate, though its activity is less potent compared to its effect on NET. nih.govmdma.ch This interaction contributes to an increase in extracellular dopamine levels. nih.gov One study noted that the striatal DAT occupancy of a derivative of ephedrine, dl-methylephedrine, was relatively low, suggesting a weaker effect compared to other stimulants. nih.govfrontiersin.org

In contrast, the interaction of (±)-Ephedrine with the serotonin (B10506) transporter (SERT) is considered negligible. researchgate.net In vitro experiments have shown no notable transport activity of ephedrine by SERT. researchgate.net

The following table summarizes the monoamine release activity of (±)-Ephedrine.

| Transporter | Activity | EC50 (nM) |

| Norepinephrine Transporter (NET) | Substrate | ~50 |

| Dopamine Transporter (DAT) | Substrate | Higher than NET |

| Serotonin Transporter (SERT) | Negligible | - |

EC50 values represent the concentration required to elicit a half-maximal release of the respective neurotransmitter. nih.govmdma.ch

Molecular Binding Studies with Biological Macromolecules

Molecular docking studies have been employed to investigate the binding interactions between ephedrine and various biological macromolecules, including target proteins. nih.gov These computational methods help in understanding the molecular basis of its pharmacological actions by predicting the binding affinity and orientation of the drug at the active site of a receptor or transporter. For instance, such studies can elucidate the specific amino acid residues involved in the interaction between ephedrine and the norepinephrine transporter, providing insights into its substrate activity. nih.gov These in silico approaches complement in vitro experimental data to build a more comprehensive model of (±)-Ephedrine's molecular interactions.

Ligand-Protein Interaction Profiling (e.g., Human Serum Albumin Binding)

The interaction of drug molecules with plasma proteins is a critical factor in their pharmacokinetics and pharmacodynamics, influencing their distribution and availability. nus.ac.ir Human Serum Albumin (HSA) is the most abundant plasma protein and plays a significant role in the transport of numerous drugs. nus.ac.irmdpi.com The binding of (±)-Ephedrine to HSA has been investigated using various spectroscopic, electrochemical, and molecular docking methods to elucidate the nature of this interaction. nus.ac.irresearchgate.net

Studies have demonstrated a high affinity between ephedrine and HSA, with apparent binding constant (Kapp) values around 10⁴ M⁻¹ at different temperatures. nus.ac.irresearchgate.net The interaction is a spontaneous process, as indicated by the negative value of the free energy change (ΔG). nus.ac.irresearchgate.net Thermodynamic analysis, including negative enthalpy change (ΔH) and entropy change (ΔS), suggests that the binding is primarily driven by van der Waals forces and hydrogen bonds. nus.ac.irresearchgate.net

Molecular docking studies have identified the specific binding site of ephedrine on the HSA molecule. It preferentially binds to site I, located in subdomain IIA of the protein. nus.ac.irresearchgate.net The stability of the ephedrine-HSA complex is maintained through a combination of interactions:

Hydrogen Bonds: Formed with Phenylalanine 211 (Phe211) and Alanine 215 (Ala215). nus.ac.irresearchgate.net

Electrostatic Interactions: Involving Arginine 218 (Arg218), Lysine 199 (Lys199), and Serine 202 (Ser202). nus.ac.irresearchgate.net

Hydrophobic Interactions: With Leucine 198 (Leu198), Phenylalanine 211 (Phe211), Tryptophan 214 (Trp214), Leucine 238 (Leu238), and Histidine 242 (His242) residues. researchgate.net

While ephedrine shows a high affinity for HSA, other studies note that its stereoisomers generally exhibit a low affinity for albumin. nih.gov Beyond albumin, basic drugs like ephedrine can also bind to other plasma proteins, such as human alpha-1-acid glycoprotein (B1211001) (AGP). nih.gov Research indicates that the more basic the ephedrine derivative, the higher its affinity for AGP. nih.govresearchgate.net

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Apparent Binding Constant (Kapp) | ~10⁴ M⁻¹ | Spectroscopy | nus.ac.irresearchgate.net |

| Association Constant (Ka) | 2.73 ± 0.17 x 10⁴ M⁻¹ | Cyclic Voltammetry | nus.ac.irresearchgate.net |

| Binding Site | Site I (Subdomain IIA) | Molecular Docking | nus.ac.irresearchgate.net |

| Primary Driving Forces | Van der Waals forces, Hydrogen bonds | Thermodynamic Analysis | nus.ac.irresearchgate.net |

| Thermodynamic Spontaneity (ΔG) | Negative | Thermodynamic Analysis | nus.ac.irresearchgate.net |

Receptorome Screening for Investigating Broader Molecular Selectivity

While classical pharmacology texts describe ephedrine as both a direct and indirect agonist at α- and β-adrenergic receptors, comprehensive screening against a wide array of human receptors (receptorome screening) provides a more detailed view of its molecular selectivity. nih.govdrugbank.comwikipedia.orgnih.gov Such studies help to characterize the broader pharmacological profile of a compound beyond its primary targets.

A systematic screening of ephedrine stereoisomers against a large panel of cloned human receptors revealed a more nuanced interaction profile. nih.gov The most potent actions were identified as substrate activity at the norepinephrine transporter. nih.gov The screening demonstrated that ephedrine has a weak affinity for a limited number of receptors and no significant activity at several others that are traditionally associated with its effects. nih.govmdma.ch

Key findings from receptorome screening include:

Weak Affinity: Observed at alpha2-adrenergic receptors and 5-hydroxytryptamine₇ (5-HT₇) receptors, with Ki values in the range of 1-10 µM. nih.govmdma.ch

No Significant Activity: Found at β-adrenergic or α₁-adrenergic receptors in this specific screening context. nih.govmdma.ch

Another study focusing on human α-adrenergic receptor subtypes found that ephedrine alkaloids did not act as agonists. researchgate.net Instead, they functioned as antagonists to the effects mediated by agonists at these receptors. researchgate.net The blockade of presynaptic α₂-receptors may contribute to the pharmacological actions of ephedrine. researchgate.net These findings suggest that the well-documented physiological effects of ephedrine are likely mediated primarily by its potent activity as a norepinephrine releasing agent, rather than through high-affinity, direct receptor agonism. nih.gov

| Receptor Target | Observed Activity | Affinity (Ki) | Reference |

|---|---|---|---|

| Alpha₂-Adrenergic Receptors | Weak Affinity / Antagonist | 1-10 µM | nih.govresearchgate.net |

| 5-Hydroxytryptamine₇ (5-HT₇) Receptors | Weak Affinity | 1-10 µM | nih.gov |

| Alpha₁-Adrenergic Receptors | No Significant Activity / Antagonist | >10,000 nM | nih.govresearchgate.netunc.edu |

| Beta-Adrenergic Receptors | No Significant Activity | Not Significant | nih.gov |

| Norepinephrine Transporter (NET) | Substrate Activity | EC₅₀ ~50 nM | nih.gov |

| Dopamine Transporter (DAT) | Substrate Activity (less potent than at NET) | - | nih.gov |

Advanced Analytical Methodologies for Characterization and Enantiomeric Purity Assessment of ± Ephedrine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the separation and quantification of (±)-Ephedrine (hydrochloride) and its stereoisomers. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the specific analytical goal, such as quantification of the total drug substance or determination of its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of ephedrine (B3423809). nih.gov Coupled with various detectors, it provides robust methods for both quantification and chiral separation.

A reversed-phase HPLC method utilizing a C18 column can be employed for the determination of ephedrine hydrochloride. sigmaaldrich.com Detection is commonly performed using a UV detector, with wavelengths set around 210 nm, as ephedrine alkaloids have poor UV absorption above this wavelength. nih.govrroij.com For enhanced specificity, especially in complex matrices, Mass Spectrometric (MS) detection can be coupled with HPLC, offering superior sensitivity and structural confirmation.

For the critical task of assessing enantiomeric purity, HPLC methods using chiral stationary phases (CSPs) are prevalent. phenomenex.com For instance, a Lux 3 µm AMP column has demonstrated the ability to achieve baseline resolution of all four stereoisomers of ephedrine. phenomenex.com An alternative approach involves a reversed-phase HPLC method with dual optical rotation and UV absorbance detection, which can determine enantiomeric purity using an achiral column. nih.gov This method has a reported limit of detection of 1.0 micrograms. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Discovery® HS C18 (25 cm x 4.6 mm, 5 µm) | Agilent InfinityLab Poroshell Chiral-CD (100 mm × 2.1 mm, 2.7 μm) |

| Mobile Phase | 10 mM KH2PO4 (pH 2.3) : Methanol (89:11, v/v) | 2 mM ammonium formate (pH 3.7) : Methanol:Acetonitrile (70:30) (97:3, v/v) |

| Detection | UV at 210 nm | DAD at 210 nm |

| Flow Rate | 1.0 mL/min | 0.2 mL/min |

| Application | Quantification of Ephedrine HCl and Pseudoephedrine HCl | Enantiomeric separation of ephedra alkaloids |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of ephedrine, providing high chromatographic resolution and definitive mass spectral identification. However, due to the low volatility of ephedrine hydrochloride, derivatization is a mandatory prerequisite to convert the analyte into a more volatile and thermally stable form. jfda-online.com

Common derivatization approaches include silylation, acylation, and alkylation. jfda-online.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create trimethylsilyl (TMS) derivatives. scielo.brdshs-koeln.de The derivatized ephedrines can then be separated on a capillary column, such as a methyl-silicone-based column, and detected by MS. nih.govdshs-koeln.de

A significant challenge in GC-MS analysis of ephedrine is the potential for interconversion between diastereomers during certain derivatization procedures. nih.gov For instance, the use of fluorinated acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) has been shown to cause the interconversion of ephedrine and pseudoephedrine, which can lead to erroneous quantification. nih.govoup.com Therefore, careful selection and validation of the derivatization method are crucial for accurate analysis. nih.gov To achieve enantiomeric separation, a chiral derivatizing agent such as (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be used, allowing the resulting diastereomers to be resolved on a standard achiral column. bts.govfaa.gov

| Derivatization Agent | Derivative Type | Key Considerations |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Commonly used for increasing volatility; can be a one-step derivatization. dshs-koeln.de |

| Heptafluorobutyric anhydride (HFBA) | Heptafluorobutyryl | Can cause interconversion of ephedrine and pseudoephedrine, leading to inaccurate results. nih.gov |

| (-)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Diastereomeric amides | Used for chiral analysis, allowing separation of enantiomers on an achiral column. bts.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and high efficiency. chromatographyonline.comselvita.comresearchgate.net The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com

For the chiral resolution of (±)-ephedrine, SFC is typically paired with a chiral stationary phase. nih.gov Molecularly imprinted polymers (MIPs) have been successfully employed as stationary phases in packed column SFC for the separation of (±)-ephedrine enantiomers. nih.gov The use of supercritical CO2 with a modifier, such as a mixture of methanol, isopropylamine, and water, has been shown to provide excellent resolution. nih.gov Research has demonstrated that SFC can achieve rapid separation of all four ephedrine stereoisomers in approximately 11 minutes with very low limits of detection (1 pg on column). nih.gov This makes SFC a highly attractive technique for high-throughput analysis in pharmaceutical quality control and forensic drug profiling. nih.govchromatographyonline.com

Capillary Electrophoresis for Stereoisomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of chiral compounds like ephedrine. astm.org CE offers high efficiency, short analysis times, and requires only minimal sample and reagent volumes. The separation of enantiomers in CE is achieved by adding a chiral selector to the background electrolyte (BGE). jst.go.jp

Various chiral selectors have been successfully used for the separation of ephedrine stereoisomers. Cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-CD) and hydroxypropyl-β-cyclodextrin, are commonly employed. astm.orgjst.go.jp By optimizing conditions such as the concentration of the chiral selector, the pH of the buffer, and the applied voltage, baseline separation of all four ephedrine stereoisomers can be achieved without prior derivatization. astm.orgjst.go.jp For example, using a running buffer containing 20 mM DM-CD with a potassium dihydrogenphosphate background electrolyte at pH 2.6 has been shown to resolve all four pairs of enantiomers. jst.go.jp Another approach utilizes bovine serum albumin (BSA) as a chiral selector in the buffer. researchgate.net The coupling of CE with mass spectrometry provides enhanced sensitivity and selectivity for the detection of the separated isomers. acs.org

Spectroscopic and Electrochemical Approaches

While chromatographic methods are dominant for separation, spectroscopic techniques offer simple, rapid, and cost-effective means for the quantitative analysis of (±)-Ephedrine (hydrochloride).

UV/Visible Spectrophotometry for Quantitative Analysis

UV/Visible spectrophotometry is a straightforward and accessible method for the quantification of ephedrine hydrochloride in bulk drug and pharmaceutical formulations. researchgate.netsciensage.info The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. tsijournals.com

A simple UV spectrophotometric method involves dissolving the ephedrine hydrochloride sample in a suitable solvent, such as distilled water, and measuring the absorbance at its wavelength of maximum absorption (λmax). researchgate.netsciensage.info For ephedrine hydrochloride in distilled water, the λmax is reported to be around 270 nm. researchgate.netsciensage.info The concentration of the drug is then determined by comparing its absorbance to a calibration curve prepared from standard solutions. sciensage.info This method has been validated and shown to be linear over a concentration range of 2-10 μg/mL with a high correlation coefficient (r = 0.999). researchgate.net

To enhance sensitivity and overcome interferences from excipients, an alternative method involves the formation of a colored chelate complex. nih.gov This method is based on the reaction between ephedrine and a metal ion, such as cobalt(II), to form a complex that can be extracted into an organic solvent like chloroform. nih.gov The absorbance of this complex is then measured in the visible region (e.g., at a λmax of 389 nm), which can provide a lower limit of detection. nih.gov This approach has demonstrated a linearity range of 1 to 80 ppm. nih.gov

| Method | Solvent/Reagent | λmax | Linearity Range | Reference |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Distilled Water | 270 nm | 2-10 μg/mL | researchgate.netsciensage.info |

| Chelate Complex Formation | Cobalt(II) ion, Chloroform | 387-389 nm | 1-80 ppm | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of chiral molecules like ephedrine. The determination of enantiomeric composition is achieved by creating a diastereomeric environment, which makes the NMR signals of the enantiomers chemically non-equivalent and thus distinguishable.

This is commonly accomplished through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) .

Chiral Solvating Agents (CSAs): These agents form transient, rapidly equilibrating diastereomeric complexes with the enantiomers of the analyte. This interaction leads to differential shielding of the nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. The choice of CSA is crucial for achieving sufficient separation of the signals. Studies have successfully employed CSAs such as (R)-(+)-1,1'-bi-2-naphthol (BINOL), 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) for the enantiomeric discrimination of ephedrine, pseudoephedrine, and related compounds. nih.govnih.gov By adding an appropriate amount of the CSA to a solution of the ephedrine sample, distinct peaks for each enantiomer can be observed, allowing for the determination of their relative ratios and thus the optical purity. nih.gov For example, adding approximately 10 equivalents of a CSA like BINOL or TFAE to a chloroform-d solution of ephedrine can lead to sufficient separation of the enantiomeric signals in the ¹H-NMR spectrum. nih.gov

Chiral Derivatizing Agents (CDAs): This approach involves the covalent reaction of the ephedrine enantiomers with a chiral reagent to form stable diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra, often with larger chemical shift differences than those induced by CSAs. A commonly used CDA for amines like ephedrine is (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.govfaa.gov The resulting diastereomeric derivatives can be analyzed by both NMR and gas chromatography. nih.gov

Furthermore, solid-state NMR techniques, such as ¹³C cross-polarization magic angle spinning (¹³CP/MAS) NMR spectroscopy, have been used to investigate the interaction energies between ephedrine stereoisomers in noncrystalline solid mixtures, correlating spectroscopic data with thermodynamic properties. nih.gov

| Chiral Agent Type | Example Agent | Principle of Operation | Reference |

|---|---|---|---|

| Chiral Solvating Agent (CSA) | (R)-(+)-1,1'-bi-2-naphthol (BINOL) | Forms transient diastereomeric complexes, inducing chemical shift non-equivalence. | nih.govnih.gov |

| Chiral Solvating Agent (CSA) | 2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) | Forms transient diastereomeric complexes, inducing chemical shift non-equivalence. | nih.gov |

| Chiral Derivatizing Agent (CDA) | (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Forms stable diastereomers with distinct NMR spectra. | nih.gov |

Voltammetry and Potentiometry for Determination in Research Matrices

Electrochemical methods, including voltammetry and potentiometry, offer sensitive, rapid, and cost-effective alternatives for the quantitative determination of ephedrine in various research and analytical matrices.

Potentiometry utilizes ion-selective electrodes (ISEs) to measure the potential difference that arises from the selective binding of the target ion (ephedrinium cation, EPD+) to a membrane. Various potentiometric membrane sensors have been developed for ephedrine determination. nih.govresearchgate.net These sensors often consist of a poly (vinyl chloride) (PVC) matrix embedded with an ionophore that selectively complexes with the ephedrinium ion. nih.govresearchgate.net For instance, sensors using triacetyl-β-cyclodextrin as a neutral ionophore have demonstrated a near-Nernstian response and low detection limits. nih.govresearchgate.net Another design employs a plastic membrane based on a phenylephrine-tetraphenylborate ion association, which responds to ephedrinium cations over a wide concentration range. nih.gov These electrodes have been successfully applied to determine ephedrine hydrochloride in pharmaceutical preparations. nih.gov

Voltammetry measures the current resulting from the electrochemical oxidation or reduction of the analyte at an electrode surface as the potential is varied. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have been employed for ephedrine analysis. researchgate.netnih.govbenthamdirect.com These methods often use modified electrodes to enhance sensitivity and selectivity. For example, a poly(Nile Blue A) modified glassy carbon electrode has been used to study the redox behavior of ephedrine. nih.govbenthamdirect.com The electrochemical oxidation of ephedrine is typically a diffusion-controlled process. nih.gov Voltammetric methods have demonstrated excellent performance, with wide linear ranges and low detection limits, making them suitable for determining ephedrine in pharmaceutical dosage forms and biological samples like urine. nih.govbenthamdirect.comresearchgate.net

| Technique | Electrode/Sensor Type | Linear Range (mol L⁻¹) | Limit of Detection (LOD) (mol L⁻¹) | Reference |

|---|---|---|---|---|

| Potentiometry | PVC membrane with triacetyl-β-cyclodextrin | 3.0 × 10⁻⁵ - 8.0 × 10⁻³ | 5.7 × 10⁻⁶ | nih.gov |

| Potentiometry | Plastic membrane with phenylephrine-tetraphenylborate | 2 × 10⁻⁵ - 10⁻¹ | Not specified | nih.gov |

| Differential Pulse Voltammetry | Poly(Nile Blue A) modified glassy carbon electrode | 0.6 × 10⁻⁶ - 100 × 10⁻⁶ | 2.91 × 10⁻⁹ | nih.govbenthamdirect.com |

| Square Wave Voltammetry | Bare boron-doped diamond (BDD) electrode | 3.0 × 10⁻⁵ - 2.4 × 10⁻⁴ | 7.9 × 10⁻⁷ | researchgate.net |

Mass Spectrometry-Based Structural Elucidation (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation and sensitive quantification of ephedrine. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

In MS analysis, ephedrine is typically ionized using electrospray ionization (ESI) in positive mode, forming a protonated molecule [M+H]⁺ at an m/z of 166.2. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion, generating a characteristic pattern of product ions. The primary fragmentation pathway for ephedrine involves the neutral loss of a water molecule (H₂O), followed by the loss of a methyl group (CH₃) or methylamine (B109427). core.ac.uk A significant product ion is observed at m/z 148.2, corresponding to the loss of water. nih.gov

A major challenge in the analysis of ephedrine is its differentiation from its diastereomer, pseudoephedrine, as they are isomers with identical mass spectra, including the same precursor and product ions. lcms.cz While chromatographic separation is the primary means of distinction, advanced MS techniques like differential mobility spectrometry (DMS), also known as SelexION® technology, can achieve separation of these isomers in the gas phase prior to MS analysis. lcms.cz This technology separates ions based on their different mobilities in an electric field, allowing for the resolution of isomers that are otherwise indistinguishable by mass spectrometry alone. lcms.cz

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of precursor and fragment ions, further increasing confidence in compound identification. core.ac.uknih.gov

| Parameter | Value (m/z) | Description | Reference |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 166.2 | Protonated ephedrine molecule. | nih.gov |

| Primary Product Ion | 148.2 | Fragment resulting from the loss of H₂O from the precursor ion. | nih.gov |

| Other Significant Fragment | 117 | Fragment resulting from subsequent loss of methylamine. | core.ac.uk |

Techniques for Enantiomeric Excess and Purity Determination in Synthetic Products

The determination of enantiomeric excess (ee) and purity is paramount for synthetic (±)-Ephedrine, as the biological activity resides primarily in specific stereoisomers. Chiral chromatography is the cornerstone of enantiomeric purity analysis.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating enantiomers. dea.gov This can be achieved directly using a chiral stationary phase (CSP) . dea.gov For instance, a Lux 3 µm AMP column, which is a high-performance CSP, has been shown to provide excellent selectivity and baseline resolution for all four stereoisomers of ephedrine and pseudoephedrine. phenomenex.com An alternative HPLC method involves a dual optical rotation/UV absorbance detector with a standard achiral column. nih.gov This technique determines enantiomeric purity by comparing the ratio of the optical rotation response to the absorbance response for the unknown sample against a standard. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical CO₂ as the primary mobile phase, offering advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. dea.gov Chiral SFC, coupled with mass spectrometry (SFC-MS), has been developed for the rapid separation and analysis of all four ephedrine stereoisomers. nih.gov Optimal separation can be achieved using specific CSPs, such as a Trefoil AMY1 column, with alcohol modifiers and amine additives in the mobile phase. dea.gov This method is highly sensitive, with low limits of detection. nih.gov

Gas Chromatography (GC): Enantiomeric separation by GC typically requires derivatization of the ephedrine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.govbu.edu Reagents such as (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) or N-trifluoroacetyl-l-prolyl chloride (TPC) are used to create diastereomeric derivatives that can then be separated on a standard achiral GC column. nih.govfaa.govbu.edu This indirect method allows for the determination of enantiomeric ratios. nih.gov

| Technique | Methodology | Key Features | Reference |

|---|---|---|---|

| Chiral HPLC | Direct separation on a Chiral Stationary Phase (e.g., Lux 3 µm AMP). | Provides baseline resolution of all four stereoisomers. | phenomenex.com |

| HPLC-OR/UV | Indirect analysis on an achiral column using a dual optical rotation/UV detector. | Does not require chemically pure samples; economical. | nih.gov |

| Chiral SFC-MS | Direct separation on a Chiral Stationary Phase (e.g., Trefoil AMY1). | Fast analysis, high sensitivity, reduced solvent use. | dea.govnih.gov |

| GC-MS | Indirect separation after derivatization with a Chiral Derivatizing Agent (e.g., MTPA). | Forms diastereomers separable on standard achiral columns. | nih.govfaa.gov |

Regulatory and Research Implications of ± Ephedrine Hydrochloride S Precursor Status

International and National Regulations on Chemical Precursors Relevant to Academic Synthesis

The control of chemical precursors like (±)-Ephedrine (hydrochloride) is a cornerstone of global efforts to combat the production of illicit drugs. archives.goveuropa.eu These regulations are established at an international level and subsequently adopted and implemented through national legislation, directly affecting how academic researchers can acquire and utilize such compounds.

At the forefront of international precursor control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. europa.eustate.gov This treaty provides a framework for monitoring the trade of chemicals that can be used to manufacture illegal drugs. state.gov (±)-Ephedrine is listed as a Table I precursor under this convention, signifying its high potential for use in illicit drug production and subjecting it to the strictest level of control. state.gov The International Narcotics Control Board (INCB) plays a crucial role in monitoring the implementation of this convention and assisting countries in preventing the diversion of precursors. europa.eu

National Implementation:

Member states are obligated to translate the UN convention into their national laws, leading to a complex web of regulations that academic institutions must navigate.

United States: The Drug Enforcement Administration (DEA) regulates precursor chemicals under the Controlled Substances Act (CSA). stanford.edu (±)-Ephedrine is classified as a List I chemical, meaning that academic laboratories wishing to use it for research must often obtain a registration from the DEA. stanford.edu This process involves rigorous background checks and the implementation of specific security and record-keeping measures. The purchase of precursor chemicals is regulated by both the DEA and state-level bodies like the California Department of Justice. stanford.edu

European Union: In the EU, Regulation (EC) No 273/2004 governs the control of drug precursors. imperial.ac.uk Higher education institutions are bound by these requirements to prevent the diversion of scheduled substances for illicit drug manufacture. imperial.ac.uk For Category 1 precursors, which include ephedrine (B3423809), research groups require a license from the relevant national authority (e.g., the Home Office in the UK). imperial.ac.uk Furthermore, a "customer declaration of specific use" must be completed for each purchase, detailing the intended legitimate application, such as research. imperial.ac.uk

The following table provides a comparative overview of the key regulatory requirements in the United States and the European Union for the academic use of (±)-Ephedrine (hydrochloride).

| Regulatory Aspect | United States (DEA) | European Union |

| Governing Legislation | Controlled Substances Act (CSA) | Regulation (EC) No 273/2004 |

| Chemical Classification | List I Chemical | Category 1 Precursor |

| Primary Requirement | DEA Registration | License from National Authority |

| Documentation | Detailed record-keeping of acquisition, use, and disposal | Customer Declaration of Specific Use |

| Security | Mandated security measures for storage | Requirement for responsible persons to ensure legitimate use |

Impact on Legitimate Research and Development Activities

While essential for preventing the illicit production of controlled substances, precursor chemical regulations can present significant hurdles for legitimate research and development in academia. The administrative and financial burdens associated with compliance can impede scientific progress.

The primary challenge for academic researchers is the complex and often lengthy process of obtaining the necessary licenses and registrations. This can lead to delays in starting research projects and can be a significant barrier for smaller institutions with limited administrative support. The stringent record-keeping requirements, while necessary, also add a layer of complexity to laboratory management.

Furthermore, the regulations can impact the supply chain for these chemicals. Suppliers are required to verify the legitimacy of their customers, which can lead to increased lead times for ordering and receiving (±)-Ephedrine (hydrochloride). Some suppliers may even be hesitant to provide these chemicals to academic institutions due to the regulatory complexities involved.

Studies on the impact of precursor regulations have shown that they can lead to disruptions in both illicit and licit supply chains. cardiff.ac.uk While the goal is to disrupt the former, the latter is often inadvertently affected. For researchers, this can manifest as difficulty in sourcing necessary starting materials for their work, potentially stifling innovation in areas such as medicinal chemistry and pharmacological research where ephedrine and its derivatives may be studied for legitimate therapeutic purposes.

Methodologies for Responsible Handling, Storage, and Diversion Prevention in Research Settings

To comply with regulations and ensure the safe and secure use of (±)-Ephedrine (hydrochloride), academic institutions must implement robust procedures for its handling, storage, and the prevention of its diversion. These methodologies are critical for maintaining a research license and for upholding the institution's commitment to responsible scientific practice.

Handling:

Authorized Personnel: Access to and use of (±)-Ephedrine (hydrochloride) should be restricted to trained and authorized personnel who are fully aware of the legal and safety requirements.

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and eye protection, should be worn at all times when handling the compound.

Ventilation: All work with (±)-Ephedrine (hydrochloride) should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Storage:

Secure Location: (±)-Ephedrine (hydrochloride) must be stored in a securely locked, substantially constructed cabinet or safe. princeton.edu The storage location should have limited access, with a log of all individuals who have access to the keys.

Segregation: It should be stored separately from incompatible materials, such as strong oxidizing agents.

Labeling: The container must be clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

Environmental Conditions: The storage area should be cool, dry, and protected from light to maintain the stability of the compound. pharmacopoeia.comspectrumchemical.com

Diversion Prevention:

Inventory Management: A meticulous and up-to-date inventory of (±)-Ephedrine (hydrochloride) must be maintained. princeton.edu This includes recording the date of acquisition, the quantity received, the amount used in each experiment, the date of use, the name of the researcher who used it, and the remaining balance.

Usage Logs: A detailed usage log must be kept for each container of the chemical. princeton.edu Any discrepancies between the log and the physical inventory must be investigated and reported immediately.

Disposal: Any expired or unused (±)-Ephedrine (hydrochloride) must be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste. princeton.edu The disposal must be documented in the inventory record.

Reporting Suspicious Activity: All personnel should be trained to recognize and report any suspicious activity, such as unauthorized attempts to access the chemical or discrepancies in the inventory, to the designated responsible person or campus security.

The following table outlines key best practices for the responsible management of (±)-Ephedrine (hydrochloride) in a research setting.

| Management Area | Best Practice |

| Access Control | Restrict access to authorized and trained personnel only. |

| Inventory | Maintain a detailed, real-time inventory and usage log for each container. |

| Storage Security | Use a double-locking, substantially constructed cabinet in a secure location. |

| Documentation | Keep meticulous records of acquisition, use, and disposal for a minimum of two years. princeton.edu |

| Disposal | Follow established protocols for hazardous waste disposal and document the process. |

| Training | Ensure all relevant personnel are trained on regulations and internal procedures. |

By adhering to these stringent regulatory and procedural frameworks, the academic research community can continue to utilize important chemical compounds like (±)-Ephedrine (hydrochloride) for the advancement of science while actively preventing their diversion for illicit purposes.

Q & A

Q. What analytical methods are recommended for quantifying (±)-ephedrine hydrochloride in pharmaceutical formulations?

Reverse-phase ion-pair HPLC with UV detection (206 nm) is widely validated for accuracy and precision. Key parameters include:

- Mobile phase : Methanol, sodium lauryl sulfate (49.8 mM), and triethylamine (65:34.6:0.4%, pH 2.20) .

- Column : C18 columns (e.g., Diamonsil™, 250 mm × 4.6 mm, 5 µm) for optimal separation .

- Validation : Linearity (50–150 µg/mL), recovery (98–102%), and precision (<2% RSD) per ICH guidelines . Alternative methods include polarimetry for rapid analysis in nasal drops, though HPLC is preferred for complex matrices .

Q. How can researchers optimize the extraction efficiency of ephedrine hydrochloride from plant materials like Herba Ephedrae?

The Taguchi experimental design identifies critical factors:

Q. What purity criteria and compendial standards apply to (±)-ephedrine hydrochloride for research use?

Pharmacopeial standards (e.g., JP XIV) specify:

- Physical properties : White crystalline powder, freely soluble in water and ethanol .

- Impurity limits : ≤0.1% sulfates, ≤10 ppm heavy metals, and ≤0.1% residue on ignition .

- Chromatographic verification : System suitability tests (e.g., USP tailing factor <2.0) confirm purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ephedrine hydrochloride quantification between analytical techniques?

- Cross-validation : Compare HPLC with orthogonal methods (e.g., acid-base titration or SERS spectroscopy). For example, polarimetry may overestimate purity due to matrix interference, whereas HPLC isolates the analyte .

- Standard addition : Spiking samples with ephedrine hydrochloride for recovery studies (98–102% indicates minimal matrix effects) .

- Method harmonization : Align mobile phase pH and column temperature across techniques to reduce variability .

Q. What experimental design approaches are suitable for robustness testing of ephedrine hydrochloride analytical methods?

Fractional factorial design evaluates critical parameters:

- Variables : Mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2°C) .

- Statistical analysis : ANOVA identifies significant factors (e.g., pH impacts retention time stability) .

- Outcome : Define allowable operational ranges to ensure method robustness under minor deviations .

Q. How can enantiomeric resolution of (±)-ephedrine hydrochloride be achieved for stereochemical studies?

- Molecularly imprinted polymers (MIPs) : Computational screening identifies hydroxyethyl methacrylate as a high-affinity monomer for ephedrine. MIPs achieve enantiomer separation (α = 1.42–2.09) via tailored binding cavities .

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases for baseline resolution .

- Validation : Compare experimental retention times with theoretical models to confirm enantiomer-specific interactions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.